molecular formula C26H30N2S2 B13802938 Carbonimidodithioic acid, 3-pyridinyl-, bis((4-(1-methylethyl)phenyl)methyl) ester CAS No. 51308-75-9

Carbonimidodithioic acid, 3-pyridinyl-, bis((4-(1-methylethyl)phenyl)methyl) ester

Cat. No.: B13802938
CAS No.: 51308-75-9
M. Wt: 434.7 g/mol
InChI Key: WKSPJMUKEYTLGZ-UHFFFAOYSA-N
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Description

Carbonimidodithioic acid, 3-pyridinyl-, bis((4-(1-methylethyl)phenyl)methyl) ester is a complex organic compound with the molecular formula C26H30N2S2 and a molecular weight of 434.66 g/mol . This compound is known for its unique structure, which includes a pyridine ring and two isopropylphenyl groups attached to a carbonimidodithioate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Carbonimidodithioic acid, 3-pyridinyl-, bis((4-(1-methylethyl)phenyl)methyl) ester typically involves the reaction of 3-pyridinylcarbonimidodithioic acid with bis((4-(1-methylethyl)phenyl)methyl) chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up using batch or continuous flow reactors to ensure efficient production. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Carbonimidodithioic acid, 3-pyridinyl-, bis((4-(1-methylethyl)phenyl)methyl) ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the carbonimidodithioate moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Carbonimidodithioic acid, 3-pyridinyl-, bis((4-(1-methylethyl)phenyl)methyl) ester has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Carbonimidodithioic acid, 3-pyridinyl-, bis((4-(1-methylethyl)phenyl)methyl) ester involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes .

Comparison with Similar Compounds

Similar Compounds

  • Carbonimidodithioic acid, 3-pyridinyl-, bis((4-methylphenyl)methyl) ester
  • Carbonimidodithioic acid, 3-pyridinyl-, bis((4-ethylphenyl)methyl) ester

Uniqueness

Carbonimidodithioic acid, 3-pyridinyl-, bis((4-(1-methylethyl)phenyl)methyl) ester is unique due to the presence of isopropyl groups on the phenyl rings, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications in research and industry .

Properties

CAS No.

51308-75-9

Molecular Formula

C26H30N2S2

Molecular Weight

434.7 g/mol

IUPAC Name

1,1-bis[(4-propan-2-ylphenyl)methylsulfanyl]-N-pyridin-3-ylmethanimine

InChI

InChI=1S/C26H30N2S2/c1-19(2)23-11-7-21(8-12-23)17-29-26(28-25-6-5-15-27-16-25)30-18-22-9-13-24(14-10-22)20(3)4/h5-16,19-20H,17-18H2,1-4H3

InChI Key

WKSPJMUKEYTLGZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)CSC(=NC2=CN=CC=C2)SCC3=CC=C(C=C3)C(C)C

Origin of Product

United States

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